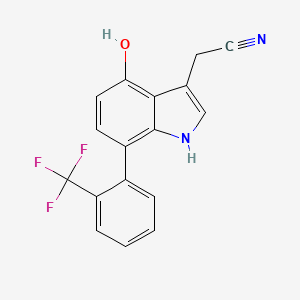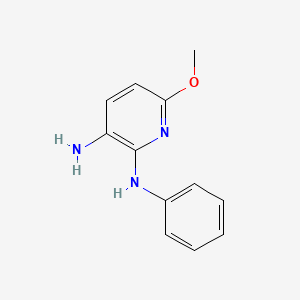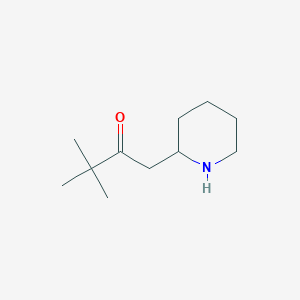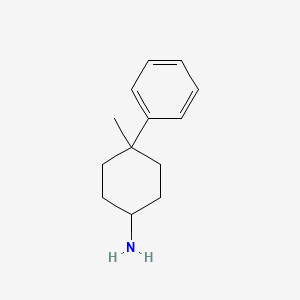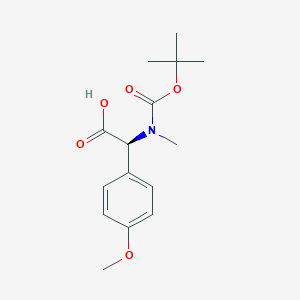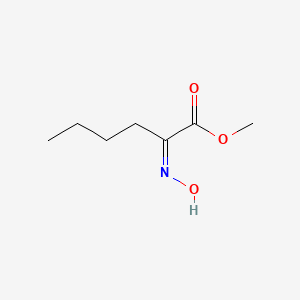
methyl (2Z)-2-hydroxyiminohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z)-2-hydroxyiminohexanoate is an organic compound with the molecular formula C7H13NO3. It is a derivative of hexanoic acid, featuring a hydroxyimino group at the second carbon position and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-hydroxyiminohexanoate typically involves the reaction of hexanoic acid with hydroxylamine to form the corresponding oxime, followed by esterification with methanol. The reaction conditions often include the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The overall reaction can be summarized as follows:
Formation of Oxime: [ \text{Hexanoic acid} + \text{Hydroxylamine} \rightarrow \text{Hexanoic acid oxime} ]
Esterification: [ \text{Hexanoic acid oxime} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl (2Z)-2-hydroxyiminohexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Amides or different esters.
科学的研究の応用
Methyl (2Z)-2-hydroxyiminohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oximes and esters.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (2Z)-2-hydroxyiminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. The ester group can undergo hydrolysis, releasing the active oxime moiety, which can further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl (2E)-2-hydroxyiminohexanoate: An isomer with the same molecular formula but different geometric configuration.
Hexanoic acid oxime: The precursor in the synthesis of methyl (2Z)-2-hydroxyiminohexanoate.
Methyl hexanoate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its combination of a hydroxyimino group and an ester group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic organic chemistry and related fields.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
methyl (2Z)-2-hydroxyiminohexanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-4-5-6(8-10)7(9)11-2/h10H,3-5H2,1-2H3/b8-6- |
InChIキー |
LTNYXUPEOVHKFY-VURMDHGXSA-N |
異性体SMILES |
CCCC/C(=N/O)/C(=O)OC |
正規SMILES |
CCCCC(=NO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
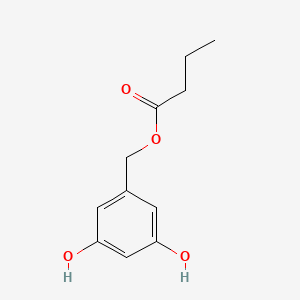
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
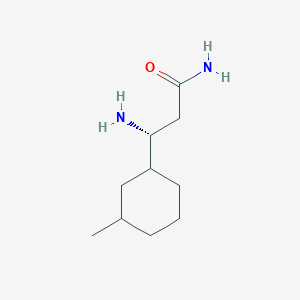

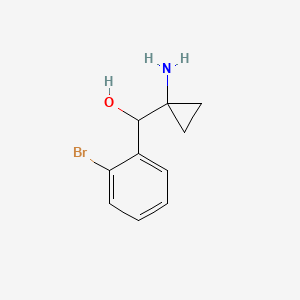
![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
